molecular formula C8H7N3S B171666 5-Phenyl-1H-1,2,4-triazole-3-thiol CAS No. 3414-94-6

5-Phenyl-1H-1,2,4-triazole-3-thiol

Cat. No. B171666
CAS RN: 3414-94-6
M. Wt: 177.23 g/mol
InChI Key: JRLMMJNORORYPO-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,4-triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Synthesis Analysis

A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . Their structures were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1H-1,2,4-triazole-3-thiol is characterized by a mercapto-substituted 1,2,4-triazole ligand . Surface-enhanced Raman scattering spectra of 5-phenyl-1 H -1,2,4-triazole-3-thiol on the surface of silver nanoparticles has been studied .


Chemical Reactions Analysis

The effect of 5-Phenyl-1H-1,2,4-triazole-3-thiol on the corrosion of mild steel, which is widely used in the industry, in hydrochloric acid solution was investigated . The experiments show that the 5PTT molecule forms an effective film to protect the mild steel in the acid solution .


Physical And Chemical Properties Analysis

The empirical formula of 5-Phenyl-1H-1,2,4-triazole-3-thiol is C8H7N3S . Its molecular weight is 177.23 . The SMILES string is Sc1n [nH]c (n1)-c2ccccc2 .

Scientific Research Applications

Corrosion Inhibition

5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) has shown significant effectiveness as a corrosion inhibitor, particularly for mild steel in acidic environments. Farsak (2019) investigated its use in hydrochloric acid solution, finding that 5PTT forms an effective protective film on the steel surface, achieving an inhibition efficiency of 97.9%. The study utilized techniques like Electrochemical Impedance Spectroscopy (EIS), potentiodynamic polarization, Scanning Electron Microscopy (SEM), and Fourier Transform Infrared Spectroscopy (FTIR) to evaluate its performance (Farsak, 2019).

Antimicrobial and Antiviral Properties

The synthesis of derivatives of 5PTT and their evaluation for antimicrobial and antiviral activities have been a topic of interest. El‐Sayed, Moustafa, and Haikal (2013) synthesized S-glycosides and S-acyclonucleosides derivatives of 5-(2-methylthio)phenyl-1,2,4-triazole-3-thiol and screened them for antiviral and antimicrobial activities, finding some compounds to exhibit promising results (El‐Sayed, Moustafa, & Haikal, 2013).

Electrochemical Studies

Electrochemical behavior of 5PTT and similar compounds has been studied in aqueous-alcoholic media. Fotouhi, Hajilari, and Heravi (2002) explored the electrooxidation of these compounds, revealing their redox behavior and the influence of different substituents on their electrochemical properties (Fotouhi, Hajilari, & Heravi, 2002).

Synthesis and Structural Analysis

Research has also focused on the synthesis of new derivatives of 5PTT and their structural characterization. Singh and Kandel (2013) described the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, detailing the methods used and confirming the compounds through various techniques (Singh & Kandel, 2013).

Anti-Inflammatory Properties

The anti-inflammatory properties of derivatives of 5PTT have been synthesized and evaluated. Arustamyan et al. (2021) synthesized 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol and tested its derivatives for anti-inflammatory activity, contributing to the understanding of the therapeutic potential of these compounds (Arustamyan et al., 2021).

Safety And Hazards

While specific safety and hazard information for 5-Phenyl-1H-1,2,4-triazole-3-thiol is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

As 5-Phenyl-1H-1,2,4-triazole-3-thiol has shown promising results as a corrosion inhibitor , future research could focus on exploring its potential in other applications, such as its antibacterial properties , and further optimizing its synthesis process .

properties

IUPAC Name

5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLMMJNORORYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187742
Record name 1H-1,2,4-Triazole-3-thiol, 5-phenyl-
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1H-1,2,4-triazole-3-thiol

CAS RN

3414-94-6
Record name 3-Mercapto-5-phenyl-1,2,4-triazole
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Record name 5-Phenyl-s-triazole-3-thiol
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Record name 3414-94-6
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Record name 1H-1,2,4-Triazole-3-thiol, 5-phenyl-
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Record name 5-Phenyl-1H-1,2,4-triazole-3-thiol
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Record name 5-PHENYL-S-TRIAZOLE-3-THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Farsak - Protection of Metals and Physical Chemistry of …, 2019 - Springer
The effect of 5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) on the corrosion of mild steel which is used in the industry-widely, in hydrochloric acid solution was investigated as …
Number of citations: 2 link.springer.com
NA Sanina, VA Mumyatova, AA Terent´ ev… - Russian Chemical …, 2019 - Springer
A new binuclear μ-NSC-type nitrosyl iron complex [Fe 2 (SR) 2 (NO) 4 ] (R is 5-phenyl-1H-1,2,4-triazole-3-thiolyl) was synthesized. The composition and structure of the newly …
Number of citations: 3 link.springer.com
NA Sanina, IK Yakuschenko, SY Gadomskii… - Polyhedron, 2022 - Elsevier
This work aims at the synthesis and investigation of a new series of antibacterial agents, viz dimers of dinitrosyl iron complexes (DNICs) of [Fe 2 (SR) 2 (NO) 4 ] composition, where R is 5…
Number of citations: 3 www.sciencedirect.com
C Radhika, A Venkatesham, M Sarangapani - Medicinal Chemistry …, 2012 - Springer
A series of 5-aryl-1H-1,2,4-triazole-3-thiol (3) were synthesized. Alkylation of thiol group with N,N-dimethyl/diethyl/dicyclo hexyl-(2-chloro ethyl) amine gave compounds N,N-…
Number of citations: 57 link.springer.com
BI Buzykin, EV Mironova, VN Nabiullin… - Russian Journal of …, 2008 - Springer
New complexing agents, potentially tautomeric 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazole, its 5-methyl-and 5-phenyl-substituted analogs, and some their salts, were synthesized, and …
Number of citations: 22 link.springer.com
S Akrami, B Karami, M Farahi - Molecular Diversity, 2020 - Springer
Herein, an effectual, quick and novel method is described for the synthesis of new triazolo[1,5-a]pyrimidine, triazolo[5,1-b][1,3] thiazine and pyrazolo[1,5-a]pyrimidine derivatives. This …
Number of citations: 10 link.springer.com
M Le Meur, S Bourg, S Massip… - European Journal of …, 2014 - Wiley Online Library
An efficient and convenient method was developed for the formation of polysubstituted thiazolo[3,2‐b][1,2,4]triazoles through C‐5 (het)arylation. The direct C–H activation protocol …
KRA Abdellatif, EKA Abdelall, HAH Elshemy… - Bioorganic …, 2022 - Elsevier
Four new series of 1,2,4 triazole derivatives 4a,b 5a-d, 6a-f, and 7a,b possessing methylsulphonylphenyl moiety as COX-2 pharmacophore were designed and synthesized. The …
Number of citations: 5 www.sciencedirect.com
H Kang, S Jeong, Y Koh, M Geun Cha, JK Yang… - Scientific reports, 2015 - nature.com
Recently, preparation and screening of compound libraries remain one of the most challenging tasks in drug discovery, biomarker detection and biomolecular profiling processes. So far…
Number of citations: 40 www.nature.com
BH Jun, MS Noh, J Kim, G Kim, H Kang, MS Kim… - small, 2010 - Wiley Online Library
In this study, surface‐enhanced Raman spectroscopy (SERS)‐encoded magnetic nanoparticles (NPs) are prepared and utilized as a multifunctional tagging material for cancer‐cell …
Number of citations: 213 onlinelibrary.wiley.com

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